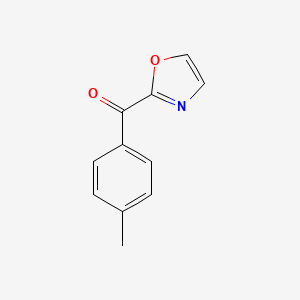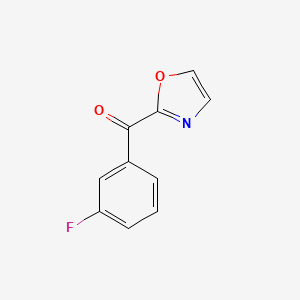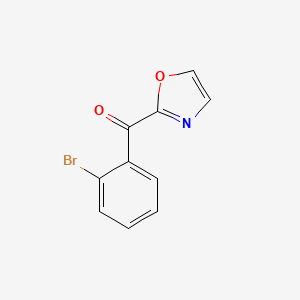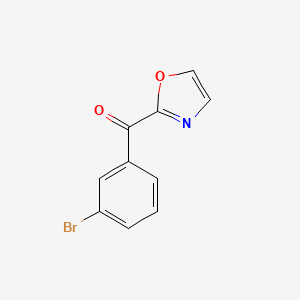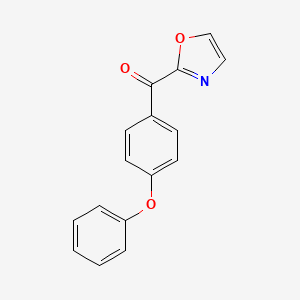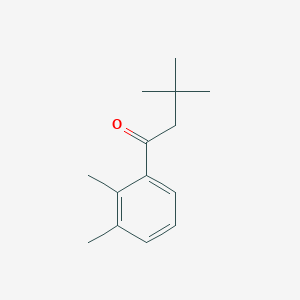
2',3,3,3'-Tetramethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3,3,3’-Tetramethylbutyrophenone is a chemical compound with the CAS Number 898764-44-8 . It has a molecular weight of 204.31 and its IUPAC name is 1-(2,3-dimethylphenyl)-3,3-dimethyl-1-butanone .
Molecular Structure Analysis
The molecular structure of 2’,3,3,3’-Tetramethylbutyrophenone is represented by the linear formula C14H20O . The InChI code for this compound is 1S/C14H20O/c1-10-7-6-8-12(11(10)2)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 .Aplicaciones Científicas De Investigación
1. Synthesis of Chiral Derivatives
2',3,3,3'-Tetramethylbutyrophenone derivatives have been synthesized from alpha-amino acids and studied for their photolytic behavior in benzene. These derivatives are notable for undergoing both Norrish II and Norrish I cleavage and forming highly diastereoselective N-acylated 2-aminocyclobutanols through a Yang cyclization process. This research underscores the potential of these compounds in stereoselective synthesis and organic chemistry applications (Griesbeck & Heckroth, 2002).
2. Photocatalytic Degradation and Environmental Impact
Studies have also explored the photocatalytic degradation of related benzophenone compounds like Benzophenone-3 (BP3), used as UV filters. Research has highlighted their disruptive effect on the endocrine system and assessed methods like photocatalysis with titanium dioxide for effective removal of BP3 from water. This research is significant for understanding the environmental impact and remediation methods for such compounds (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).
3. Chemical Oxidation Processes
Further investigations into the chemical oxidation of benzophenone derivatives like BP-3 by potassium permanganate have been conducted. This study focused on the factors influencing BP-3 degradation, identifying hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage as key mechanisms. This research is pivotal for developing efficient strategies to mitigate the environmental impact of these compounds (Cao et al., 2021).
4. Biosynthesis Research
Research on the biosynthesis of phlorisovalerophenone and related compounds in Escherichia coli from glucose has also been noted. This study is important for understanding the microbial production of valuable compounds and has implications in biotechnology and natural product synthesis (Zhou et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-7-6-8-12(11(10)2)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARFJPJZNKYRIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642390 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,3,3'-Tetramethylbutyrophenone | |
CAS RN |
898764-44-8 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

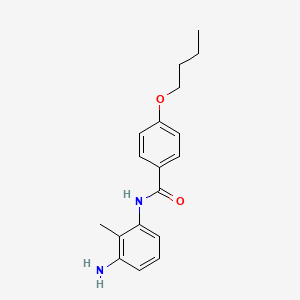
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)


![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)


